molecular formula C11H14N2O2 B13178995 2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13178995
M. Wt: 206.24 g/mol
InChI Key: IWWAUCHNXGMCHM-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclobutylmethyl substituent at the 2-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 5-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and intermediates in organic synthesis .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-9(11(14)15)6-12-10(13-7)5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,14,15)

InChI Key

IWWAUCHNXGMCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CC2CCC2

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Ring

Pyrimidine rings can be synthesized through condensation reactions between β-dicarbonyl compounds and formamide derivatives under acidic or basic conditions. For example, a β-dicarbonyl compound like ethyl acetoacetate can react with formamide in the presence of a catalyst to form a pyrimidine ring.

Introduction of the Cyclobutylmethyl Group

The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclobutylmethyl halide. This step requires careful selection of conditions to ensure high yield and selectivity.

Introduction of the Methyl Group

The methyl group at position 4 can be introduced through alkylation reactions. This might involve using methyl iodide or another methylating agent under basic conditions.

Carboxylation

The carboxylic acid group at position 5 can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature, or by converting an existing functional group into a carboxylic acid.

Industrial Production Methods

Industrial production of such compounds often focuses on optimizing synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles can be applied to improve efficiency and sustainability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation : Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or aldehydes.
  • Reduction : Using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol or aldehyde.
  • Substitution : Nucleophilic substitution reactions can modify the cyclobutylmethyl group.
  • Esterification : The carboxylic acid group can react with alcohols to form esters using acid catalysts.

Research Discoveries and Perspectives

While specific research on this compound is limited, pyrimidine derivatives have shown significant biological activities, including anti-inflammatory and antimicrobial effects. Further studies are needed to explore the potential applications of this compound.

Data Tables

Given the lack of specific data on this compound, the following table provides general information on pyrimidine synthesis and reactions:

Reaction Type Reagents Conditions Products
Condensation β-Dicarbonyl compound, formamide derivative Acidic or basic conditions Pyrimidine ring
Nucleophilic Substitution Cyclobutylmethyl halide Basic conditions Cyclobutylmethylpyrimidine
Carboxylation Carbon dioxide High pressure and temperature Carboxylic acid derivative
Oxidation Potassium permanganate, chromium trioxide Acidic conditions Ketones or aldehydes
Reduction Lithium aluminum hydride Basic conditions Alcohols or aldehydes
Esterification Alcohols, acid catalysts Acidic conditions Esters

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences molecular interactions and bioactivity. Below is a comparison of key analogs:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight CAS Number Key References
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid Sulfanyl (-SH) C₆H₆N₂O₂S 170.19 861212-78-4
2-Chloro-5-methylpyrimidine-4-carboxylic acid Chloro (-Cl) C₆H₅ClN₂O₂ 172.57 933746-10-2
2-((Dimethylamino)methyl)-4-methylpyrimidine-5-carboxylic acid Dimethylaminomethyl C₁₀H₁₅N₃O₂ 209.25 N/A
2-Methyl-4-(tert-butyl)phenylpyrimidine-5-carboxylic acid 4-(tert-Butyl)phenyl C₁₆H₁₈N₂O₂ 270.33 N/A

Key Observations :

  • Chlorinated derivatives (e.g., ) display higher molecular weights and electronegativity, which may enhance binding affinity in hydrophobic pockets.
  • Bulky substituents like tert-butylphenyl () increase steric hindrance, possibly limiting bioavailability but improving target selectivity.

Functional Group Modifications at the 5-Position

The carboxylic acid group at the 5-position is critical for interactions with biological targets. Comparisons include:

Compound Name 5-Position Modification Bioactivity Notes References
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid Amino-pyridinyl Kinase inhibition (LY2409881 analog)
4-Amino-2-methylpyrimidine-5-carboxylic acid Amino (-NH₂) Intermediate in nucleotide synthesis
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid Bromo (-Br) Halogenation for cross-coupling reactions

Key Observations :

  • Amino groups () enhance hydrogen-bond donor capacity, crucial for enzyme active-site interactions.
  • Halogenation (e.g., bromo in ) facilitates Suzuki-Miyaura coupling, enabling structural diversification in drug discovery.

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and reactivity:

  • Solubility: Sulfanyl and amino derivatives () are more polar, with aqueous solubility >10 mg/mL, whereas chlorinated or tert-butyl-substituted analogs () exhibit lower solubility (<1 mg/mL).
  • Stability : Cyclobutylmethyl substituents (hypothetical) may improve metabolic stability compared to smaller alkyl groups due to reduced cytochrome P450 susceptibility .
  • Acidity : The carboxylic acid pKa for pyrimidine derivatives typically ranges from 3.5–4.5, influenced by electron-withdrawing substituents (e.g., chloro in lowers pKa).

Biological Activity

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N3O2C_{12}H_{15}N_{3}O_{2}. The compound features a pyrimidine ring substituted at the 2-position with a cyclobutylmethyl group and at the 4-position with a methyl group, alongside a carboxylic acid functional group at the 5-position.

PropertyValue
Molecular FormulaC12H15N3O2C_{12}H_{15}N_{3}O_{2}
Molecular Weight233.27 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value against specific bacterial strains, suggesting that structural modifications can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Pyrimidines are known for their anti-inflammatory potential. A review highlighted that certain pyrimidine derivatives showed notable inhibition of COX-2 activity, which is crucial in inflammatory processes. For example, compounds structurally similar to the target compound have been reported to possess IC50 values around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives can be significantly influenced by their structural characteristics. A study on SAR indicated that substituents on the pyrimidine ring play a critical role in enhancing biological activity. Electron-donating groups at specific positions were found to improve the potency of these compounds against various biological targets .

Case Studies

  • Inhibitory Activity Against Enzymes : In one study, derivatives of pyrimidines were tested for their ability to inhibit NAPE-PLD, an enzyme involved in lipid signaling pathways. The findings revealed that modifications at the 4-position could lead to increased inhibitory activity, suggesting a promising avenue for developing enzyme inhibitors from this class of compounds .
  • Anti-inflammatory Bioassays : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited significant anti-inflammatory effects, outperforming traditional NSAIDs in some cases. This underscores the therapeutic potential of compounds like this compound in treating inflammatory diseases .

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